molecular formula C35H36F3N3O4 B3425603 N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide CAS No. 436159-64-7

N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide

Cat. No. B3425603
CAS RN: 436159-64-7
M. Wt: 619.7 g/mol
InChI Key: TYEFSRMOUXWTDN-DYQICHDWSA-N
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Description

N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide is a useful research compound. Its molecular formula is C35H36F3N3O4 and its molecular weight is 619.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 619.26579112 g/mol and the complexity rating of the compound is 954. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized in various studies focusing on their potential applications. For instance, research has explored the synthesis of novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which share structural similarities with the specified compound, for their antibacterial and antifungal activities. These compounds were found to possess significant antimicrobial properties, comparable to standard agents like Ampicilline and Flucanazole in certain cases, indicating their potential in developing new antimicrobial agents (Helal et al., 2013).

Antimicrobial Activity

Another study focused on the practical synthesis of an orally active CCR5 antagonist, which involves complex chemical structures akin to the compound . This research outlines a new, cost-effective synthesis method that could be applicable to related compounds, highlighting the innovative approaches in chemical synthesis that could be extended to the development of similar compounds (Ikemoto et al., 2005).

Antioxidant and Anticancer Activities

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance to the target compound, have been synthesized and their molecular structures confirmed. These compounds demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases, and displayed notable anticancer activity against human glioblastoma and breast cancer cell lines. This indicates the potential of such compounds in therapeutic applications (Tumosienė et al., 2020).

Structure-Activity Relationship Studies

Further studies have delved into the structure-activity relationships of similar compounds, optimizing certain moieties to enhance their biological activities. For example, modifications to the phenyl alkyl ether moiety of related compounds have yielded potent and selective agonists with improved aqueous solubility, shedding light on the structural requirements for biological efficacy and solubility (Collins et al., 1998).

Mechanism of Action

Target of Action

BCP33242, a natural bicyclic sesquiterpene, is a selective phytocannabinoid agonist of type 2 receptors (CB2-R) .

Mode of Action

BCP33242 exerts its anti-inflammatory action by inhibiting the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . It also mediates effects on peroxisome proliferator-activated receptors alpha (PPAR-α) through the activation of PPAR-α and PPAR-γ receptors .

Biochemical Pathways

BCP33242 affects various biochemical pathways. It improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma, and glioma cancer) . It also shows potential usefulness in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .

Pharmacokinetics

It’s known that bcp33242 is non-toxic in rodents, with a lethal dose, 50% (ld50) greater than 5000 mg/kg . It’s also known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .

Result of Action

The molecular and cellular effects of BCP33242’s action are primarily anti-inflammatory. It inhibits the main inflammatory mediators and activates PPAR-α and PPAR-γ receptors . This leads to improvements in various inflammatory pathologies and potential usefulness in treating various conditions .

Action Environment

It’s known that the compound’s action, efficacy, and stability could be influenced by various factors, including the presence of other drugs (due to its inhibition of cyp3a4), the specific disease state, and potentially other environmental factors .

properties

IUPAC Name

N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFSRMOUXWTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide

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